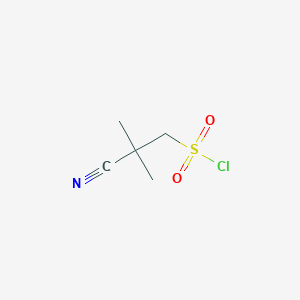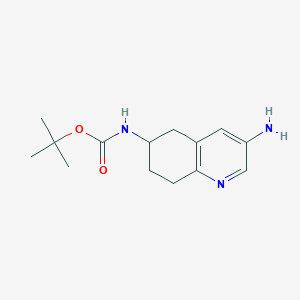![molecular formula C9H17Cl2N3OS B1448268 Dihydrochlorure de 1-[(2-amino-1,3-thiazol-4-yl)méthyl]pipéridin-4-ol CAS No. 1426290-49-4](/img/structure/B1448268.png)
Dihydrochlorure de 1-[(2-amino-1,3-thiazol-4-yl)méthyl]pipéridin-4-ol
Vue d'ensemble
Description
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
Target of Action
The primary targets of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride For example, some thiazole derivatives have been found to inhibit bacterial pathogens .
Biochemical Pathways
The specific biochemical pathways affected by 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride Thiazole derivatives have been found to affect a wide variety of biological activities such as antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral ones .
Pharmacokinetics
The ADME properties of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The specific molecular and cellular effects of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride For example, some thiazole derivatives have been found to have anti-inflammatory and analgesic activity with a fast onset of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Analyse Biochimique
Biochemical Properties
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can participate in nucleophilic and electrophilic substitution reactions, affecting enzyme function . Additionally, the compound may interact with proteins involved in cell signaling pathways, modulating their activity and leading to downstream effects on cellular processes.
Molecular Mechanism
The molecular mechanism of action of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the thiazole ring can form hydrogen bonds and other interactions with enzyme active sites, modulating their catalytic activity . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride typically involves the formation of the thiazole ring followed by the attachment of the piperidin-4-ol moiety. One common method involves the reaction of 2-aminothiazole with a suitable piperidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its dihydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the piperidine moiety, leading to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or piperidine moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride include other thiazole derivatives and piperidine-containing compounds. Examples include:
- 2-Aminothiazole
- 4-Piperidinol
- Thiazole-based antimicrobial agents
Uniqueness
The uniqueness of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride lies in its specific combination of the thiazole ring and piperidine moiety, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
1-[(2-amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS.2ClH/c10-9-11-7(6-14-9)5-12-3-1-8(13)2-4-12;;/h6,8,13H,1-5H2,(H2,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBLBOWRWPGODP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CSC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B1448185.png)

![tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B1448187.png)
![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)


![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)




![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)


